

A Spectroscopic Comparison of (R)- and (S)-Tetrahydrofuran-3-ylmethanol: An Analytical Guide

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Compound of Interest

Compound Name: (R)-Tetrahydrofuran-3-ylmethanol

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Introduction: Enantiomers, such as (R)- and (S)-Tetrahydrofuran-3-ylmethanol, are stereoisomers that are non-superimposable mirror images of each other. A fundamental principle in stereochemistry dictates that enantiomers exhibit identical physical and chemical properties in an achiral environment. Consequently, their spectroscopic signatures under standard analytical conditions are indistinguishable. This guide provides a comparative overview of the spectroscopic data for (R)- and (S)-Tetrahydrofuran-3-ylmethanol, highlighting this identity and presenting the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Differentiation between these enantiomers requires specialized chiral techniques, which are beyond the scope of this standard comparison.

Data Presentation

The following tables summarize the expected quantitative data for both (R)- and (S)-Tetrahydrofuran-3-ylmethanol based on standard spectroscopic methods. As they are enantiomers, the data presented is identical for both compounds in achiral solvents.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹ H NMR (Proton NMR)	¹³ C NMR (Carbon NMR)
Chemical Shift (δ) ppm	Assignment
~3.85 - 3.95 (m)	H-5 (CH ₂)
~3.65 - 3.75 (m)	H-2 (CH ₂)
~3.40 - 3.50 (d)	H-6 (CH ₂ OH)
~2.40 - 2.50 (m)	H-3 (CH)
~1.85 - 2.00 (m)	H-4a (CH ₂)
~1.60 - 1.75 (m)	H-4b (CH ₂)
Variable (br s)	-OH
Note: Spectra are typically recorded in deuterated solvents like CDCl ₃ . Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. [1] [2] [3] [4]	

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Frequency (cm ⁻¹)	Assignment	Intensity
3600 - 3200	O-H stretch (alcohol)	Broad, Strong
3000 - 2850	C-H stretch (alkane)	Medium-Strong
1100 - 1000	C-O stretch (ether and alcohol)	Strong
1470 - 1430	C-H bend (alkane)	Medium
Note: The broadness of the O-H stretch is due to hydrogen bonding. [5] [6] [7] [8] [9]		

Table 3: Mass Spectrometry (MS) Data

m/z Ratio	Assignment
102.1	[M] ⁺ (Molecular Ion)
101.1	[M-H] ⁺
85.1	[M-OH] ⁺
71.1	[M-CH ₂ OH] ⁺
57.0	C ₄ H ₉ ⁺ fragment
43.0	C ₃ H ₇ ⁺ or C ₂ H ₃ O ⁺ fragment

Note: Fragmentation patterns depend on the ionization technique used (e.g., Electron Ionization - EI).[\[10\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[\[11\]](#)
- Sample Preparation: Approximately 5-10 mg of the analyte ((R)- or (S)-Tetrahydrofuran-3-ylmethanol) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).[\[1\]](#)
- Data Acquisition:
 - ¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed. A proton spectrum is acquired using a standard pulse sequence. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[\[12\]](#)

- ^{13}C NMR: A carbon spectrum is acquired using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans are typically required due to the lower natural abundance of ^{13}C .[\[1\]](#)[\[13\]](#)
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solution: The sample is dissolved in a suitable solvent (e.g., CCl_4) that has minimal IR absorption in the regions of interest. The solution is then placed in a sample cell.
- Data Acquisition: A background spectrum of the empty salt plates or the pure solvent is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} .[\[14\]](#)
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as percent transmittance versus wavenumber (cm^{-1}).[\[7\]](#)

3. Mass Spectrometry (MS)

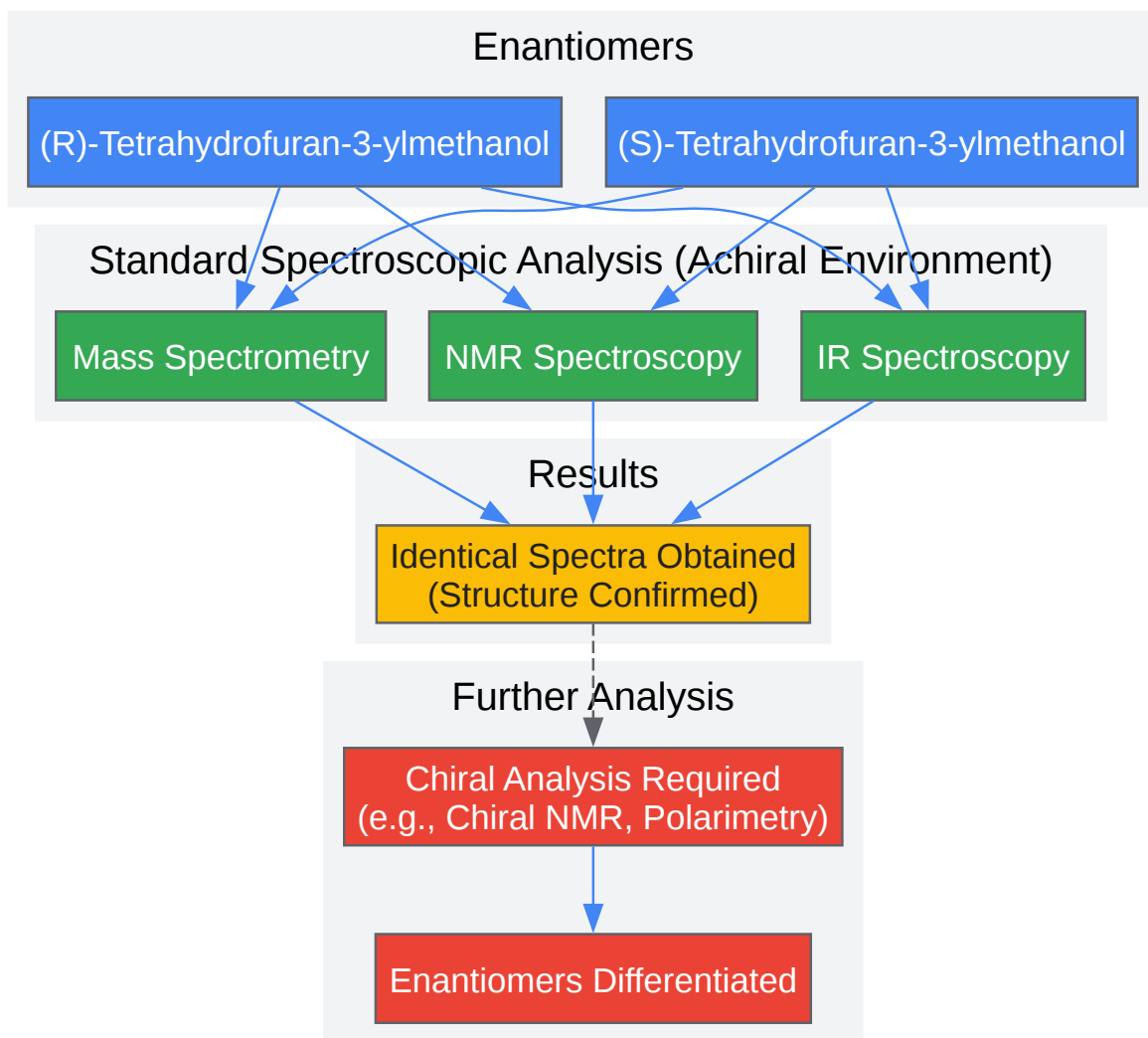
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[\[15\]](#)
- Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or acetonitrile).

- **Data Acquisition:** The sample is introduced into the ion source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). In EI, high-energy electrons bombard the molecule, causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.
- **Data Processing:** The detector signal is used to generate a mass spectrum, which plots relative ion abundance versus the m/z ratio.

Mandatory Visualization

The logical workflow for the spectroscopic analysis of enantiomers is depicted below.

Spectroscopic Analysis Workflow for Enantiomers



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Caption: Workflow for the spectroscopic comparison of enantiomers.

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- To cite this document: BenchChem. [A Spectroscopic Comparison of (R)- and (S)-Tetrahydrofuran-3-ylmethanol: An Analytical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597911#spectroscopic-comparison-of-r-and-s-tetrahydrofuran-3-ylmethanol>]

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